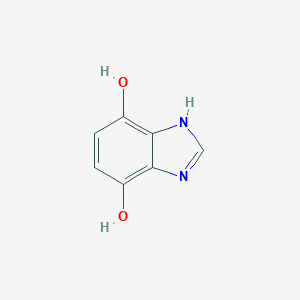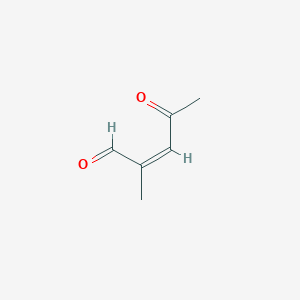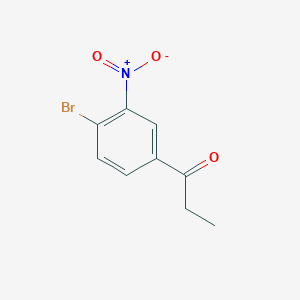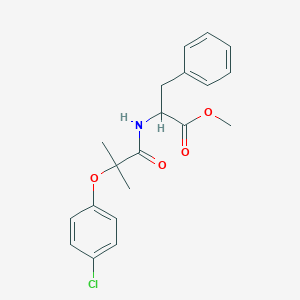
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPME is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter function. In
作用机制
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also induces apoptosis (programmed cell death) in cancer cells. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.
生化和生理效应
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester is its ability to inhibit cancer cell growth without affecting normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's effectiveness may vary depending on the type of cancer and the stage of the disease. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier also presents a challenge in terms of drug delivery and dosing.
未来方向
Future research on beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's potential applications in other fields such as drug delivery and inflammation. Additionally, more research is needed to determine the optimal dosing and treatment regimen for beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester in cancer treatment.
合成方法
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester can be synthesized through a multi-step process. The first step involves the protection of the carboxyl group of phenylalanine using a protecting group such as tert-butyloxycarbonyl (Boc). Next, the amino group is protected with a group such as 2-chlorobenzyloxycarbonyl (Cbz). The protected phenylalanine is then reacted with p-chlorophenol to obtain the intermediate product. This intermediate is then reacted with 2-methyl-2-propenoyl chloride to obtain the final product, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester.
科学研究应用
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been studied for its potential applications in medical research, particularly in the field of cancer treatment. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
属性
CAS 编号 |
105319-50-4 |
|---|---|
产品名称 |
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester |
分子式 |
C20H22ClNO4 |
分子量 |
375.8 g/mol |
IUPAC 名称 |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,26-16-11-9-15(21)10-12-16)19(24)22-17(18(23)25-3)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,22,24) |
InChI 键 |
CNVARCAHKDHDFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
同义词 |
eta-(2-(4-dichlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester beta-(2-(p-chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester WKLB 5 WKLB-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




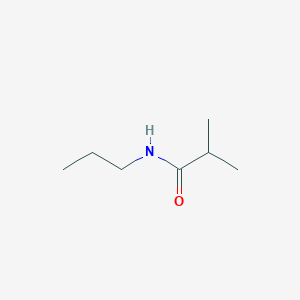
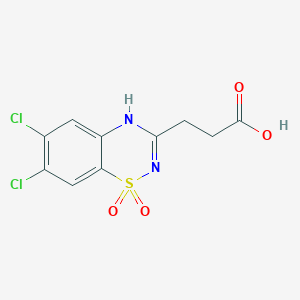

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
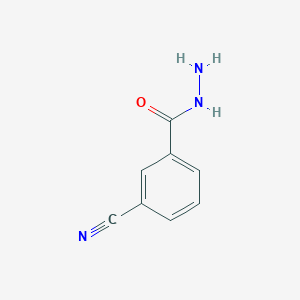

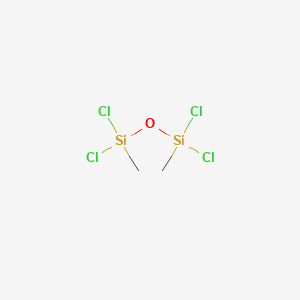
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
